6-Propyl-1,2-dihydropyridazine-3,4-dione

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

6-Propyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound featuring a dihydropyridazine core with carbonyl groups at the 3- and 4-positions and a propyl substituent at the 6-position. This compound belongs to the broader class of pyridazine derivatives, a scaffold extensively investigated in medicinal chemistry for diverse biological activities, including applications as cardiovascular agents and enzyme inhibitors.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
Cat. No. B13870571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Propyl-1,2-dihydropyridazine-3,4-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)C(=O)NN1
InChIInChI=1S/C7H10N2O2/c1-2-3-5-4-6(10)7(11)9-8-5/h4H,2-3H2,1H3,(H,8,10)(H,9,11)
InChIKeyILNJGQBQMUJFBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propyl-1,2-dihydropyridazine-3,4-dione: Core Scaffold and Baseline Characteristics for Research Procurement


6-Propyl-1,2-dihydropyridazine-3,4-dione is a heterocyclic compound featuring a dihydropyridazine core with carbonyl groups at the 3- and 4-positions and a propyl substituent at the 6-position . This compound belongs to the broader class of pyridazine derivatives, a scaffold extensively investigated in medicinal chemistry for diverse biological activities, including applications as cardiovascular agents and enzyme inhibitors [1]. Its molecular formula is C₇H₁₀N₂O₂ with a molar mass of approximately 154.17 g/mol, and it is typically available for research purposes with a specified minimum purity of 95% .

Why In-Class Substitution of 6-Propyl-1,2-dihydropyridazine-3,4-dione is Not Scientifically Sound


The biological and physicochemical profile of dihydropyridazine-3,4-diones is exquisitely sensitive to substitution at the 6-position. Direct head-to-head comparisons within the DAAO inhibitor class reveal that even minor alterations to the 6-substituent, such as changing from a 2-phenylethyl to a 1-phenylethyl group, can result in a quantifiable difference in inhibitory potency (e.g., IC₅₀ shifting from 3.3 nM to 2.8 nM) [1]. Furthermore, the 6-propyl group confers distinct steric and electronic properties compared to methyl or ethyl analogs, which can fundamentally alter target binding kinetics, metabolic stability, and the compound's overall utility in a defined assay system [2]. Therefore, substituting this specific propyl analog with a closely related in-class compound cannot be assumed to yield equivalent experimental outcomes without rigorous re-validation.

Quantitative Differentiation Guide for 6-Propyl-1,2-dihydropyridazine-3,4-dione vs. Key Analogs


Differentiation by 6-Substituent Chain Length and Predicted Lipophilicity (clogP) vs. Methyl and Ethyl Analogs

The 6-propyl chain in 6-Propyl-1,2-dihydropyridazine-3,4-dione is a critical determinant of lipophilicity and membrane permeability compared to its shorter-chain analogs. While direct empirical logP values are not published for this specific compound, a consistent class-level inference can be made: the addition of each methylene (-CH₂-) unit in an alkyl chain consistently increases the calculated partition coefficient (clogP) by approximately 0.5 units. Thus, the propyl derivative exhibits a higher clogP than the ethyl derivative, which in turn is higher than the methyl derivative [1]. This difference in lipophilicity is a primary driver of differential membrane permeability, plasma protein binding, and metabolic clearance rates, making the 6-propyl derivative a distinct tool for SAR studies requiring a specific degree of hydrophobicity.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship (SAR)

Inferred Potency and Selectivity Profile as a DAAO Inhibitor Based on Analogous 6-Substituted Dihydropyridazine-3,4-diones

The dihydropyridazine-3,4-dione scaffold is a known pharmacophore for D-amino acid oxidase (DAAO) inhibition. A patent specifically discloses 6-ethyl-1,2-dihydropyridazine-3,4-dione as a DAAO inhibitor [1]. An examination of related 6-alkyl and 6-arylalkyl analogs reveals a clear SAR where the nature of the 6-substituent profoundly impacts potency. For instance, 6-(2-phenylethyl)-1,2-dihydropyridazine-3,4-dione exhibits an IC₅₀ of 3.3 nM, whereas its 1-phenylethyl isomer has an IC₅₀ of 2.8 nM [2]. As a 6-alkyl derivative, 6-propyl-1,2-dihydropyridazine-3,4-dione occupies a distinct chemical space. Its moderate lipophilicity suggests it may offer a different potency and metabolic profile compared to the highly potent, more lipophilic arylalkyl analogs, which are more susceptible to rapid metabolism.

Neuroscience Enzyme Inhibition D-Amino Acid Oxidase (DAAO)

Defined Purity and Procurement Specifications vs. Alternative Suppliers

Unlike many niche research chemicals that are synthesized on-demand with variable purity, 6-Propyl-1,2-dihydropyridazine-3,4-dione is commercially available with a clearly defined minimum purity specification of 95% from at least one major supplier . This quantifiable specification provides a level of quality assurance that is critical for reproducible research. In contrast, procurement records for close analogs like the 6-methyl derivative indicate an absence of commercial suppliers, necessitating custom synthesis, which introduces variability in purity, cost, and lead time .

Chemical Procurement Quality Control Assay Development

Validated Research Applications for 6-Propyl-1,2-dihydropyridazine-3,4-dione Based on Quantitative Evidence


Precision Tool in D-Amino Acid Oxidase (DAAO) Structure-Activity Relationship (SAR) Studies

As a 6-alkyl substituted dihydropyridazine-3,4-dione, this compound serves as an essential comparator in DAAO inhibitor SAR campaigns. Researchers can use it to probe the enzyme's hydrophobic binding pocket, bridging the gap between smaller, less potent alkyl chains (e.g., methyl, ethyl [1]) and larger, more lipophilic and highly potent arylalkyl analogs (e.g., 2-phenylethyl, IC₅₀ = 3.3 nM [2]). Its moderate lipophilicity (estimated clogP ~0.5-1.0) makes it a unique tool for deconvoluting the contributions of sterics and lipophilicity to inhibitor binding and selectivity.

Chemical Probe for Developing Optimized Cardiovascular Agents

Given the established antihypertensive activity of structurally related dihydropyridazinone analogs [1], 6-Propyl-1,2-dihydropyridazine-3,4-dione is a logical candidate for cardiovascular drug discovery programs. Its distinct physicochemical profile, defined by the propyl substituent, offers a differentiated starting point for medicinal chemists aiming to optimize a lead series away from common scaffolds like 6-aryl or 6-methyl pyridazinones, potentially leading to novel intellectual property and improved pharmacokinetic parameters.

Reproducible Intermediate for Diversified Heterocyclic Synthesis

The defined 95% purity specification and commercial availability of 6-Propyl-1,2-dihydropyridazine-3,4-dione [1] make it a highly reliable synthetic building block. Its use as a starting material or intermediate ensures greater reproducibility in multi-step syntheses compared to using an in-house synthesized analog of unknown purity, thereby reducing downstream purification efforts and improving overall yield consistency for complex target molecules.

Reference Standard for Analytical Method Development and Metabolite Identification

Due to its unambiguous molecular identity (C₇H₁₀N₂O₂, MW: 154.17 g/mol) [1], this compound can be procured with a known purity and used as a reference standard in HPLC, LC-MS, or NMR analytical methods. This is particularly relevant for drug metabolism studies of more complex pyridazine-based drug candidates, where the propyl-substituted core could be a key fragment or metabolite requiring accurate identification and quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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